Semicarbazide, 4-(2,4-dinitrophenyl)-

Description

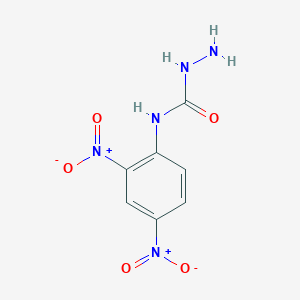

Semicarbazide, 4-(2,4-dinitrophenyl)-, is a substituted semicarbazide derivative characterized by a 2,4-dinitrophenyl group attached to the terminal nitrogen of the semicarbazide backbone. This compound is synthesized via the reaction of glycosyl isocyanates with 2,4-dinitrophenyl hydrazine (DNPH) under acidic conditions, as reported in one-pot methodologies . Structural confirmation is achieved through IR, ¹H NMR, and mass spectrometry, with the IR spectrum typically showing N–H stretches (3200–3400 cm⁻¹), C=O (1680–1700 cm⁻¹), and NO₂ (1520–1350 cm⁻¹) absorptions . Pharmacological studies highlight its broad-spectrum antibacterial activity against E. coli, S. aureus, and K. pneumoniae, as well as antifungal activity against T. harzianum .

Properties

CAS No. |

18345-18-1 |

|---|---|

Molecular Formula |

C7H7N5O5 |

Molecular Weight |

241.16 g/mol |

IUPAC Name |

1-amino-3-(2,4-dinitrophenyl)urea |

InChI |

InChI=1S/C7H7N5O5/c8-10-7(13)9-5-2-1-4(11(14)15)3-6(5)12(16)17/h1-3H,8H2,(H2,9,10,13) |

InChI Key |

GVQACLHWNTVJSP-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)NN |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)NN |

Other CAS No. |

18345-18-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazine Derivatives

2.1.1. 2,4-Dinitrophenyl Hydrazine (DNPH) DNPH is a classical reagent for detecting carbonyl groups via the formation of brightly colored hydrazones . Unlike semicarbazide derivatives, DNPH-based hydrazones are non-bioactive in most studies but serve as critical analytical tools. For instance, DNPH reacts with aldehydes/ketones in the 2,4-DNP test, yielding precipitates, while semicarbazide forms semicarbazones under similar conditions .

2.1.2. Phenylhydrazine Derivatives

Phenylhydrazine-derived compounds (e.g., compound 7 in ) exhibit distinct reactivity patterns. For example, carabrone derivatives synthesized from phenylhydrazine (compound 7) and semicarbazide (compound 8) show divergent spectral properties: semicarbazide derivatives lack the ester carbonyl band (IR ~1700 cm⁻¹) but retain NH₂ and NH stretches, whereas phenylhydrazine derivatives display aromatic C–H bending modes .

Thiosemicarbazides

Thiosemicarbazides, such as 4-(2-nitrophenyl)-3-thiosemicarbazide (CAS 73305-12-1), replace the semicarbazide oxygen with sulfur. This substitution enhances metal-chelating properties and alters biological activity. For example, thiosemicarbazides like 4-(4-nitrophenyl)semicarbazide () exhibit improved solubility in polar solvents compared to their oxygen analogs .

Pyrazolone Derivatives

Cyclization reactions of semicarbazide, 4-(2,4-dinitrophenyl)-, with carbonyl compounds yield pyrazolone derivatives (e.g., compound 7 in ). These derivatives display unique IR profiles, including pyrazolone carbonyl bands (~1650 cm⁻¹) and absence of cyano groups, distinguishing them from DNPH-based analogs .

Comparative Pharmacological Profiles

Structural and Reactivity Comparisons

Substituent Effects

- Electron-Withdrawing Groups : The 2,4-dinitrophenyl group in semicarbazide derivatives enhances electrophilicity, facilitating nucleophilic attacks on carbonyl carbons. This contrasts with 4-(4-methylphenylsulfonyl)semicarbazide (), where electron-donating groups reduce reactivity .

- Sulfur vs. Oxygen : Thiosemicarbazides (e.g., 4-(2,4-dimethoxyphenyl)thiosemicarbazide) exhibit stronger intramolecular hydrogen bonds (N–H⋯S) compared to semicarbazides, improving thermal stability .

Kinetic Behavior

Reactions of semicarbazide with carbonyl compounds follow pseudo-first-order kinetics, similar to DNPH. However, semicarbazide derivatives exhibit slower reaction rates (k₂ = 0.15–0.30 M⁻¹s⁻¹) compared to DNPH (k₂ = 0.45–0.60 M⁻¹s⁻¹) due to steric hindrance from the dinitrophenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.